2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide
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Overview
Description
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide is an organic compound with a complex structure, featuring both cyano and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,4-dimethoxybenzaldehyde, which undergoes a condensation reaction with 2-ethylphenylamine to form an imine. This imine is then subjected to a cyanation reaction to introduce the cyano group, followed by an amide formation step to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its bioactive effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide
- 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-propylphenyl)propanamide
Uniqueness
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide is unique due to the presence of both cyano and amide functional groups, which confer distinct reactivity and potential bioactivity. Its specific substitution pattern on the phenyl rings also contributes to its unique chemical properties and applications.
Properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-14-7-5-6-8-18(14)22-20(23)16(13-21)11-15-9-10-17(24-2)12-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFUAADRNMWMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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